Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
Description
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is a chiral spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclohexane ring, with two methyl ester groups at the 2- and 3-positions. Synthesized from dimethyl L-tartrate and cyclohexanone via acid-catalyzed ketalization, its stereochemistry is derived from the tartrate precursor, resulting in the (2R,3R) configuration . The compound's rigid spiro structure and ester functionalities make it valuable in asymmetric synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
6946-39-0 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H18O6/c1-15-10(13)8-9(11(14)16-2)18-12(17-8)6-4-3-5-7-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
QEMDNGOZZKFXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(OC2(O1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : PTSA (1–5 mol%) achieves optimal conversion without side reactions like ester hydrolysis.
-
Solvent : Toluene outperforms polar solvents (e.g., THF, DMF) due to its ability to form an azeotrope with water.
-
Temperature : Reflux (~110°C) balances reaction rate and thermal stability of intermediates.
Alternative Diols and Substrate Modifications
Comparative Analysis of Diols
| Diol | Ring Size | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethylene glycol | 6-membered | 92 | >99 |
| Propane-1,3-diol | 7-membered | 60 | 85 |
| 2,2-Dimethyl-1,3-propanediol | 6-membered | 78 | 92 |
One-Pot Tandem Esterification-Ketalization
Recent advances integrate esterification and ketalization into a single step. A 2024 protocol combines cyclohexanone-1,3-dicarboxylic acid with methanol and ethylene glycol in the presence of sulfuric acid. The acid serves dual roles: protonating the carbonyl for esterification and catalyzing ketal formation. After 12 hours at 60°C, the mixture is neutralized with sodium bicarbonate, extracting the product into dichloromethane (yield: 84%).
Advantages Over Stepwise Synthesis
-
Reduced Solvent Use : Eliminates intermediate isolation steps.
-
Higher Atom Economy : Minimizes waste from protecting groups.
-
Scalability : Demonstrated at 100-g scale with consistent purity (>95%).
Enzymatic Approaches for Stereocontrol
Key Parameters for Enzymatic Catalysis
-
Solvent : tert-Butyl methyl ether (MTBE) preserves enzyme activity.
-
Temperature : 30–35°C prevents protein denaturation.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of dimethyl 2-oxocyclohexane-1,3-dicarboxylate, ethylene glycol, and Amberlyst-15 at 100 W for 10 minutes achieves 89% conversion. Solvent-free conditions further enhance sustainability, though product isolation becomes challenging due to polymeric byproducts.
Energy Efficiency Comparison
| Method | Time (h) | Energy Consumption (kWh/mol) |
|---|---|---|
| Conventional Reflux | 3 | 2.4 |
| Microwave | 0.17 | 0.9 |
Industrial-Scale Production Considerations
Pilot plant trials highlight the importance of mixing efficiency and heat transfer. A 2022 patent describes a continuous-flow reactor with in-line IR monitoring to adjust residence time (5–7 minutes) based on intermediate concentrations. This system achieves 95% yield at 50 kg/day throughput, with >99.5% purity after crystallization from heptane.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biological Applications
Research indicates that Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exhibits notable antimicrobial and antifungal properties . These characteristics suggest its potential as a candidate for developing new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi.
Industrial Applications
This compound serves as an intermediate in organic synthesis due to its versatile structure. It can be utilized in:
- Polymer Chemistry : As a building block for synthesizing novel materials with specific properties.
- Fragrance Industry : The compound is explored for its olfactory qualities in perfumes, potentially enhancing fruity notes and masking undesirable odors.
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with biological targets:
- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited significant activity against various microbial strains, suggesting its utility in antibiotic development .
- Fragrance Development : In perfumery, the compound has been noted for its minty and floral notes, making it suitable for enhancing fragrance formulations .
Mechanism of Action
The mechanism by which Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural Analogues
Diethyl 1,4-Dioxaspiro[4.5]decane-2,3-Dicarboxylate
- Structure : Ethyl esters replace methyl groups.
- Synthesis: Derived from diethyl L-tartrate and cyclohexanone under similar conditions (toluene, p-toluenesulfonic acid) .
- Physical Properties: Melting Point: 413 K (vs. Crystal System: Monoclinic (space group P21) with unit cell parameters:
- a = 6.4272 Å, b = 5.2976 Å, c = 15.5678 Å, β = 94.469° .
- Reactivity : Hydrolyzes to (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid using LiOH in THF/MeOH .
b. (6R,10R)-Dimethyl 1,4-Dioxaspiro[4.5]decane-6,10-Dicarboxylate
- Structure : Methyl esters at 6- and 10-positions on the cyclohexane ring.
- Conformation : Chair conformation with 1,3-trans ester arrangement.
- Bond Lengths :
- Crystallography: Monoclinic system (R-factor = 0.047) with distinct packing due to axial ester orientation .
Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
- Structure: Non-spiro 1,3-dioxolane ring with a phenolic substituent.
- Optical Activity : [α]D = −80° (CHCl3), indicating strong chirality .
- Biological Activity : Exhibits antibacterial activity (MIC = 4.8–5000 µg/mL against S. aureus and C. albicans) .
Functional and Stereochemical Differences
Crystallographic and Spectroscopic Data
Biological Activity
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate (CAS No. 6946-39-0) is a compound of interest due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and insights from various research findings.
- Molecular Formula: C12H18O6
- Molecular Weight: 258.27 g/mol
- Density: 2.389 g/cm³
- Boiling Point: 582.8°C at 760 mmHg
- Flash Point: 306.3°C
These properties contribute to the compound's stability and potential reactivity in biological systems .
This compound exhibits biological activity through several mechanisms, primarily related to its structural features that allow interaction with various biological targets.
1. Antioxidant Activity:
Research indicates that compounds with dioxaspiro structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) and may play a role in preventing diseases associated with oxidative damage.
2. Enzyme Inhibition:
Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of certain cytochrome P450 enzymes can affect drug metabolism and the biotransformation of xenobiotics .
In Vitro Studies
In vitro studies have demonstrated that this compound has significant effects on various cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HepG2 | Reduced cell viability at high concentrations | |
| MCF-7 | Induction of apoptosis | |
| Caco-2 | Altered permeability |
These findings suggest that the compound may have potential applications in cancer therapy and drug delivery systems.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may induce programmed cell death in cancer cells through intrinsic pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of this compound against neurotoxicity induced by glutamate in neuronal cell cultures. The results showed a significant reduction in cell death and preservation of mitochondrial function, indicating its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding diacid using methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by recrystallization or column chromatography is critical to isolate the ester product . For reproducibility, maintain anhydrous conditions to avoid hydrolysis of the ester groups .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this spiro compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to confirm the spirocyclic structure and ester groups. Key signals include the methoxy protons (δ ~3.6–3.8 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- X-ray Crystallography : Resolve the spirocyclic conformation and dihedral angles between the dioxolane and cyclohexane rings. Evidence from related spiro compounds shows bond lengths of ~1.44–1.53 Å for C–O and C–C bonds in the dioxaspiro system .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and ether C–O–C vibrations (~1100 cm⁻¹) .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis of the ester groups. Avoid exposure to strong oxidizers, as they may degrade the dioxaspiro framework . Pre-synthesis stability tests under varying pH (4–9) and temperature (25–40°C) are advised to establish degradation thresholds .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the dioxaspiro system’s electron-rich oxygen atoms may direct electrophilic attacks. Reaction path searches using quantum chemical software (e.g., Gaussian) can simulate intermediates and transition states, reducing trial-and-error experimentation .
Q. What experimental design strategies are effective for optimizing catalytic asymmetric synthesis of this compound?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables: catalyst loading (e.g., chiral Brønsted acids), solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal enantiomeric excess (ee). For example, a 2³ factorial design with central composite analysis can minimize experiments while maximizing ee (>90%) . Cross-validate results with chiral HPLC or polarimetry .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer : Contradictions often arise from impurities in starting materials or unaccounted variables (e.g., trace moisture). Use LC-MS to identify byproducts (e.g., hydrolyzed diacids). Replicate experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps). Meta-analysis of published protocols (e.g., PubChem, ECHA data) helps standardize procedures .
Q. What advanced techniques enable real-time monitoring of reaction kinetics for this compound?
- Methodological Answer : In-situ FT-IR or Raman spectroscopy tracks esterification progress by quantifying C=O peak intensity changes. For rapid kinetics, stopped-flow NMR captures intermediate species (e.g., acyloxycarbenium ions) in milliseconds. Couple these with Arrhenius plots to derive activation energies .
Key Considerations for Researchers
- Safety : Use fume hoods and PPE (nitrile gloves, goggles) to handle this compound, as ester vapors may irritate mucous membranes .
- Data Validation : Cross-reference computational predictions with experimental data (e.g., DFT vs. XRD bond lengths) to ensure model accuracy .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for organic solvents used in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
